molecular formula C9H16N4S B13253763 3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine

3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine

Cat. No.: B13253763
M. Wt: 212.32 g/mol
InChI Key: WJZVPYQBYVORFV-UHFFFAOYSA-N
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Description

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is a chemical compound that features a piperidine ring linked to a triazole moiety via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method includes the use of ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with piperidine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is unique due to its combined piperidine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3

InChI Key

WJZVPYQBYVORFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2CCCNC2

Origin of Product

United States

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